molecular formula C13H21N3 B1341294 N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine CAS No. 953904-28-4

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine

Cat. No.: B1341294
CAS No.: 953904-28-4
M. Wt: 219.33 g/mol
InChI Key: IDAKWHSCYIVXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine is a chemical compound with the molecular formula C13H21N3 It is a derivative of pyridine, featuring a cyclohexyl and an ethyl group attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,5-diamine as the core structure.

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl bromide and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal applications, it may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-N-cyclohexyl-2-N-methylpyridine-2,5-diamine: Similar structure but with a methyl group instead of an ethyl group.

    2-N-cyclohexyl-2-N-propylpyridine-2,5-diamine: Similar structure but with a propyl group instead of an ethyl group.

    2-N-cyclohexyl-2-N-isopropylpyridine-2,5-diamine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine is unique due to its specific combination of cyclohexyl and ethyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-N-cyclohexyl-2-N-ethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16(12-6-4-3-5-7-12)13-9-8-11(14)10-15-13/h8-10,12H,2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAKWHSCYIVXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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